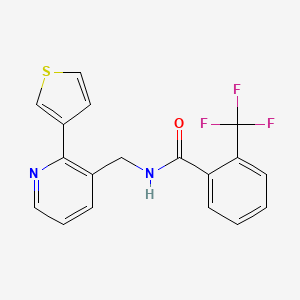

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS/c19-18(20,21)15-6-2-1-5-14(15)17(24)23-10-12-4-3-8-22-16(12)13-7-9-25-11-13/h1-9,11H,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUMTWUNLKXHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a thiophene ring, a pyridine moiety, and a trifluoromethyl group. These components contribute to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer and antimicrobial properties. Below is a summary of key findings:

Anticancer Activity

- Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). Flow cytometry analyses have shown that treatment with this compound induces apoptosis in these cell lines, with IC50 values ranging from 25 to 50 µM depending on the specific cell line tested .

-

Case Studies :

- In a study involving MCF-7 cells, this compound demonstrated an increase in lactate dehydrogenase (LDH) release, indicating cell membrane damage and apoptosis induction. The LDH levels in treated cells were significantly higher than those in untreated controls .

- Another study reported that the compound inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

- Inhibition of Bacterial Growth : The compound has shown promising activity against various bacterial strains. Minimum inhibitory concentration (MIC) tests indicated effectiveness against Gram-positive and Gram-negative bacteria, with MIC values ranging from 40 to 100 µg/mL .

- Comparative Analysis :

Research Findings Summary Table

| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 25 - 50 | Induces apoptosis via LDH release |

| Anticancer | U87 | 30 - 45 | Inhibits tumor growth in xenograft models |

| Antimicrobial | E. coli | 40 | Disrupts bacterial membrane integrity |

| Antimicrobial | S. aureus | 50 | Comparable efficacy to ceftriaxone |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H12F3N2OS

- Molecular Weight : Approximately 300.30 g/mol

- Structural Features : The compound features a pyridine ring substituted with a thiophene group and a trifluoromethyl benzamide moiety, which contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide exhibit potent anticancer properties. For instance, studies on related benzamide derivatives have shown promising results as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and cell cycle progression .

Antimicrobial Properties

The trifluoromethyl group has been associated with enhanced antimicrobial activity. Compounds containing this functional group have demonstrated effectiveness against various bacterial strains and fungi. The incorporation of thiophene and pyridine moieties further enhances the biological efficacy of these compounds, making them valuable candidates for developing new antimicrobial agents .

Neurological Disorders

This compound has potential applications in treating neurological disorders. Studies have shown that similar compounds can modulate neurotransmitter systems, offering therapeutic avenues for conditions such as depression and anxiety .

Anti-inflammatory Effects

Compounds with a benzamide structure are often explored for their anti-inflammatory properties. The presence of the trifluoromethyl group may enhance the anti-inflammatory activity by influencing the compound's interaction with biological targets involved in inflammatory pathways .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene and pyridine components contribute to charge transport properties, essential for efficient device performance .

Case Studies

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions:

Core formation : Suzuki-Miyaura coupling to introduce the thiophene moiety to the pyridine ring, using Pd(PPh₃)₄ as a catalyst and THF as solvent at 80°C .

Benzamide coupling : React the pyridine-thiophene intermediate with 2-(trifluoromethyl)benzoyl chloride using HATU or EDCI in DMF at 0–5°C to minimize side reactions .

Optimization :

- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis/oxidation.

- Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

(Basic) Which spectroscopic techniques are critical for structural characterization?

(Advanced) How can computational modeling predict binding interactions with protein kinases?

Docking studies : Use software like AutoDock Vina to model interactions between the compound’s thiophene-pyridine core and kinase ATP-binding pockets. Focus on hydrogen bonding (amide group) and hydrophobic interactions (trifluoromethyl group) .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Validate predictions with in vitro kinase assays (e.g., ADP-Glo™) using purified kinases (e.g., EGFR, VEGFR2) .

(Advanced) How can discrepancies in reported biological activities be resolved?

Discrepancies may arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or DMSO concentrations (<0.1% recommended) .

- Cellular models : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects.

Methodological solutions : - Standardize protocols (e.g., CLIA guidelines).

- Perform orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) .

(Basic) What in vitro assays evaluate its biological activity?

- Enzyme inhibition : Measure IC₅₀ against recombinant kinases using radiometric or fluorescence-based assays .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .

- Solubility : Shake-flask method in PBS (pH 7.4) to determine kinetic solubility .

(Advanced) What strategies improve metabolic stability for in vivo studies?

- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., benzamide NH) to slow CYP450-mediated degradation .

- Prodrug design : Mask the amide group as a pivaloyloxymethyl ester to enhance oral bioavailability .

- In vitro ADME : Assess hepatic microsomal stability (e.g., rat/human liver microsomes) and plasma protein binding .

(Basic) How is purity validated, and what impurities are common?

- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA). Target purity ≥95% with retention time ~8.2 min .

- Common impurities :

- Unreacted pyridine-thiophene intermediate (retention time ~6.5 min).

- Hydrolysis byproduct (2-(trifluoromethyl)benzoic acid) .

(Advanced) How can structure-activity relationship (SAR) studies guide analog design?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Thiophene → Furan | Reduces kinase inhibition (loss of sulfur-mediated hydrophobic interactions) | |

| Trifluoromethyl → Chlorine | Lowers metabolic stability but increases solubility | |

| Pyridine → Quinoline | Enhances binding affinity (additional π-π stacking) |

(Advanced) What crystallography or computational methods resolve 3D conformation?

- X-ray crystallography : Co-crystallize with a kinase domain (e.g., PDB ID 3WZE) to determine binding mode. Requires high-purity compound (>99%) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces (EPS) and dipole moments .

(Basic) What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritancy .

- Waste disposal : Neutralize with 10% NaOH before incineration.

- Stability : Store at –20°C under argon to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.